molecular formula C10H12BrNO3 B1372373 4-Bromo-2-(tert-butoxy)-1-nitrobenzene CAS No. 1187386-34-0

4-Bromo-2-(tert-butoxy)-1-nitrobenzene

Cat. No.: B1372373
CAS No.: 1187386-34-0
M. Wt: 274.11 g/mol
InChI Key: OBNMIXKTQATJQY-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butoxy)-1-nitrobenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butoxy)-1-nitrobenzene typically involves the nitration of 4-bromo-2-(tert-butoxy)benzene. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butoxy)-1-nitrobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The tert-butoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Nucleophilic Substitution: 4-Methoxy-2-(tert-butoxy)-1-nitrobenzene.

    Reduction: 4-Bromo-2-(tert-butoxy)-1-aminobenzene.

    Oxidation: 4-Bromo-2-(tert-butoxy)-1-carboxybenzene.

Scientific Research Applications

4-Bromo-2-(tert-butoxy)-1-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butoxy)-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and nitro group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(tert-butoxy)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    4-Bromo-2-(tert-butoxy)-1-aminobenzene: Contains an amino group instead of a nitro group, leading to different reactivity patterns.

    4-Bromo-2-(tert-butoxy)-1-carboxybenzene: Contains a carboxylic acid group, which affects its solubility and reactivity.

Uniqueness

4-Bromo-2-(tert-butoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a tert-butoxy group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9-6-7(11)4-5-8(9)12(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNMIXKTQATJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675100
Record name 4-Bromo-2-tert-butoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-34-0
Record name 4-Bromo-2-(1,1-dimethylethoxy)-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-tert-butoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (25.2 g) in THF (250 mL) was added potassium tert-butoxide (25.3 g) portionwise at 0° C., and the mixture was stirred at 0° C. for 30 min. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (28.6 g).
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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